3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile
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Overview
Description
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile is an organic compound with the molecular formula C12H20N2O2. This compound consists of 20 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile involves multiple steps. One common method includes the reaction of 3-methylpentane-1,5-diol with acrylonitrile in the presence of a base catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced purification techniques ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]bispropylamine: Similar structure but with amine groups instead of nitrile groups.
3-Methylpentane-1,5-diyl diacrylate: Similar backbone but with acrylate groups.
Uniqueness
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61698-05-3 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-[5-(2-cyanoethoxy)-3-methylpentoxy]propanenitrile |
InChI |
InChI=1S/C12H20N2O2/c1-12(4-10-15-8-2-6-13)5-11-16-9-3-7-14/h12H,2-5,8-11H2,1H3 |
InChI Key |
FLNUCEGKXRUSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCCC#N)CCOCCC#N |
Origin of Product |
United States |
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